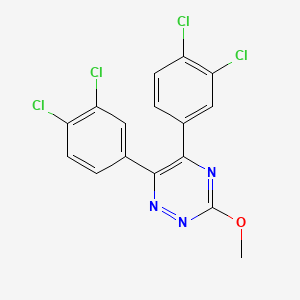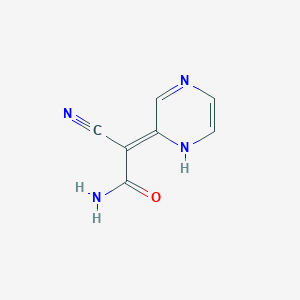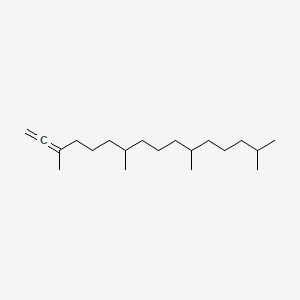![molecular formula C13H16N4O B13785649 4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)
4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- typically involves multiple steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then further reacted under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form
Scientific Research Applications
4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy.
Industry: It may have applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- primarily involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt signaling pathways that are often upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities, particularly as FGFR inhibitors.
Pyrrolopyrazine derivatives: These compounds also exhibit significant biological activities and have been explored for their potential therapeutic applications.
Uniqueness
4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- stands out due to its potent inhibitory activity against multiple FGFR isoforms (FGFR1–4), making it a promising candidate for cancer therapy . Its low molecular weight and specific structural features also make it an appealing lead compound for further optimization .
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c14-12(18)9-3-7-17(8-4-9)11-2-6-16-13-10(11)1-5-15-13/h1-2,5-6,9H,3-4,7-8H2,(H2,14,18)(H,15,16) |
InChI Key |
LNQKTCLJYAMRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


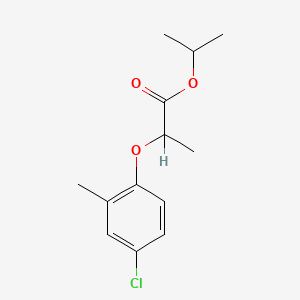
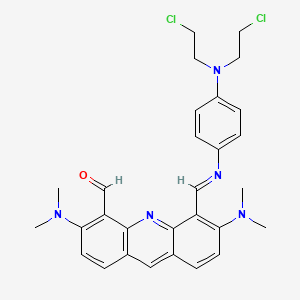


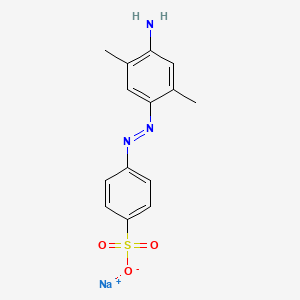
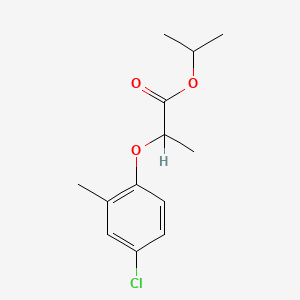

![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)
